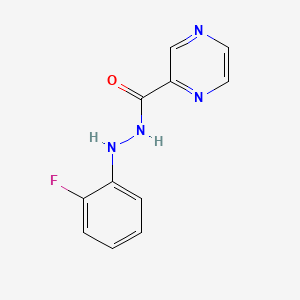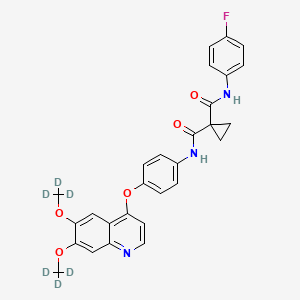
Cabozantinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabozantinib-d6 is a deuterated form of cabozantinib, a receptor tyrosine kinase inhibitor. Cabozantinib is known for its activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is clinically approved for the treatment of medullary thyroid cancer and renal cell carcinoma .
Métodos De Preparación
The synthesis of cabozantinib-d6 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The purification of intermediate and target compounds is typically performed using column chromatography . Industrial production methods may involve large-scale synthesis and purification processes to ensure the high purity and yield of the final product.
Análisis De Reacciones Químicas
Cabozantinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cabozantinib-d6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the metabolic pathways and pharmacokinetics of cabozantinib. In biology and medicine, this compound is used in preclinical and clinical studies to investigate its therapeutic potential in various cancers, including medullary thyroid cancer, renal cell carcinoma, and acute myeloid leukemia . Additionally, this compound is used in the development of novel drug delivery systems and targeted therapies .
Mecanismo De Acción
Cabozantinib-d6 exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis. The inhibition of these molecular targets disrupts various signaling pathways involved in cell proliferation, survival, and migration .
Comparación Con Compuestos Similares
Cabozantinib-d6 is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of kinases, including MET and AXL, which are not targeted by some of the other inhibitors . This broad spectrum of activity makes this compound particularly effective in treating cancers with complex resistance mechanisms. Similar compounds include sunitinib, sorafenib, pazopanib, and axitinib .
Propiedades
Fórmula molecular |
C28H24FN3O5 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |
Clave InChI |
ONIQOQHATWINJY-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


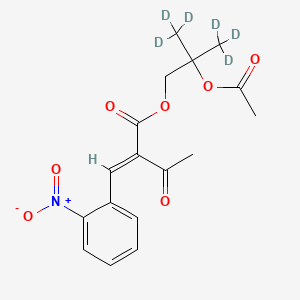
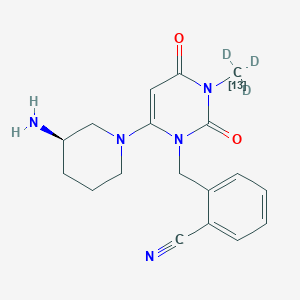

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
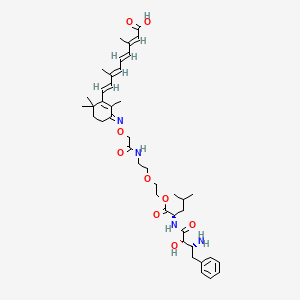
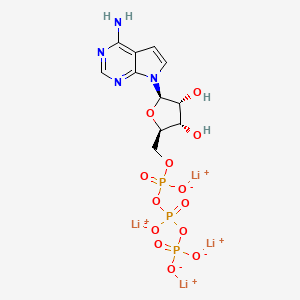
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
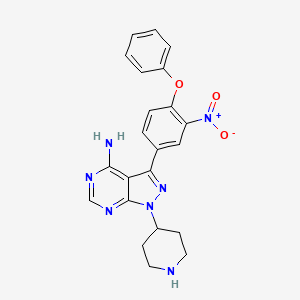
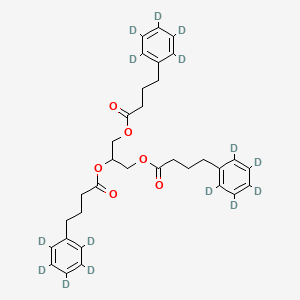
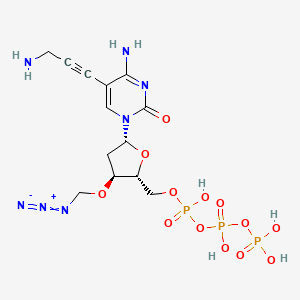
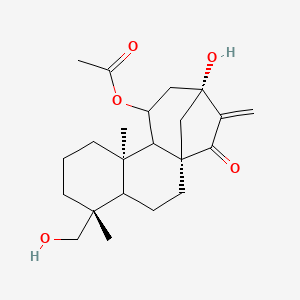
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
